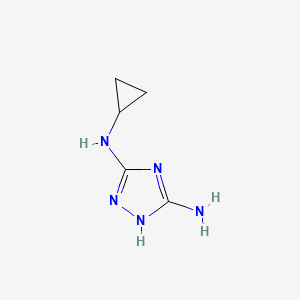

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a chemical compound with the molecular formula C5H9N5 and a molecular weight of 139.16 g/mol . It belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . Substitution reactions may involve various nucleophiles or electrophiles, depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction may produce reduced triazole derivatives . Substitution reactions can lead to a wide range of substituted triazole compounds .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Triazoles are recognized for their significant biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific applications of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be categorized as follows:

1.1 Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. For instance, triazoles have been incorporated into the structures of several commercial antibiotics such as Cefatrizine and Fluconazole .

1.2 Antiviral Properties

Research indicates that triazole derivatives can inhibit viral replication. They have been effective against viruses such as the tobacco mosaic virus and others. The structural flexibility of triazoles allows for modifications that enhance antiviral activity .

1.3 Anticancer Potential

this compound has shown promise in cancer research. Similar compounds have been reported to inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis . The compound's ability to modulate biological pathways makes it a candidate for further investigation in cancer therapy.

1.4 Anti-inflammatory Effects

Triazoles have also been noted for their anti-inflammatory properties. Research has demonstrated that certain triazole derivatives can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic roles in treating inflammatory diseases .

Synthetic Approaches

The synthesis of this compound can be achieved through various methods:

2.1 Click Chemistry

One effective method involves click chemistry techniques that allow for the rapid synthesis of triazoles via the reaction of azides with alkynes under mild conditions. This method is particularly advantageous due to its simplicity and high yield .

2.2 Base-Catalyzed Reactions

Base-catalyzed cyclization reactions provide another route for synthesizing triazoles. These reactions often utilize readily available starting materials and can be performed under ambient conditions .

Case Studies

Several studies highlight the effectiveness of triazole compounds in various fields:

3.1 Antimicrobial Efficacy Study

A study demonstrated that a series of 1,2,4-triazole derivatives exhibited significant antimicrobial activity against resistant strains of bacteria. The study concluded that structural modifications could enhance their potency and selectivity .

3.2 Anticancer Activity Investigation

In another case study focusing on anticancer applications, researchers synthesized a library of triazole derivatives and evaluated their effects on cancer cell lines. Results indicated that specific substitutions on the triazole ring significantly increased cytotoxicity against breast cancer cells .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as ribonucleoside-diphosphate reductase, which is involved in DNA synthesis . This inhibition can lead to the disruption of cellular processes and has potential therapeutic applications in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

N3-cyclopropyl-4H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

4H-1,2,4-triazole-3,5-diamine: This compound has similar structural features but lacks the cyclopropyl group, which may affect its biological activity and chemical properties.

N3-(4-fluorophenyl)-N5-methyl-4H-1,2,4-triazole-3,5-diamine:

The uniqueness of this compound lies in its cyclopropyl group, which can impart specific chemical and biological properties that differentiate it from other triazole derivatives .

Biologische Aktivität

N3-Cyclopropyl-4H-1,2,4-triazole-3,5-diamine is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving cyclization reactions of appropriate precursors. The compound features a cyclopropyl group at the nitrogen position and two amine functionalities that contribute to its reactivity and biological potential.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ) in peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS) and phytohaemagglutinin (PHA).

Key Findings:

- Compounds derived from similar triazole structures exhibited a decrease in TNF-α levels by approximately 44–60% at optimal doses .

- The most potent derivatives in these studies were found to be those with specific substituents that enhanced their immunomodulatory effects .

2. Antimicrobial Activity

This compound has also demonstrated notable antimicrobial activity against various bacterial strains. Studies have assessed its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that while the compound exhibits some level of antimicrobial activity, further optimization may be necessary to enhance its efficacy against more resistant strains.

3. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that certain derivatives can inhibit cell proliferation effectively.

Key Findings:

- Compounds structurally related to N3-cyclopropyl derivatives showed selective inhibition of cyclin-dependent kinases (CDK), particularly CDK1 and CDK2 .

- In vivo studies demonstrated that these compounds could reduce tumor growth in xenograft models .

Case Studies

Several case studies have been conducted to evaluate the biological activity of N3-cyclopropyl derivatives:

- Study on Inflammatory Response : A study involving PBMCs revealed that treatment with N3-cyclopropyl derivatives led to a significant reduction in TNF-α release compared to controls. This suggests a strong anti-inflammatory potential relevant for therapeutic applications in autoimmune diseases.

- Antimicrobial Efficacy Assessment : In vitro tests against common pathogens showed varying degrees of effectiveness. The compound's structure was correlated with its activity profile, emphasizing the importance of substituent choice in enhancing antimicrobial properties.

Eigenschaften

IUPAC Name |

3-N-cyclopropyl-1H-1,2,4-triazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c6-4-8-5(10-9-4)7-3-1-2-3/h3H,1-2H2,(H4,6,7,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOJBJKGEWHLSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NNC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.